molecular formula C6H4FNO3 B13452860 3-Fluoro-5-hydroxypyridine-4-carboxylic acid CAS No. 1211520-92-1

3-Fluoro-5-hydroxypyridine-4-carboxylic acid

Cat. No.: B13452860
CAS No.: 1211520-92-1
M. Wt: 157.10 g/mol
InChI Key: VTBCAJWHLYVTTR-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H4FNO3. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of both fluorine and hydroxyl groups on the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxypyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® or N-fluoropyridinium salts.

Another method involves the use of fluorinated building blocks in a multi-step synthesis. For example, starting with 3-fluoropyridine, the hydroxyl and carboxyl groups can be introduced through subsequent reactions involving oxidation and carboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoro-5-oxo-pyridine-4-carboxylic acid, while reduction of the carboxyl group can produce 3-fluoro-5-hydroxypyridine-4-methanol .

Scientific Research Applications

3-Fluoro-5-hydroxypyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-hydroxypyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-5-hydroxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-8-2-4(9)5(3)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBCAJWHLYVTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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